molecular formula C19H36Cl2N2O3 B2994513 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185462-91-2

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2994513
CAS No.: 1185462-91-2
M. Wt: 411.41
InChI Key: FFXCBVVYWRSKKH-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with an adamantyl ether group and a 4-(2-hydroxyethyl)piperazine moiety. The adamantane component confers high lipophilicity and metabolic stability, while the hydroxyethyl-piperazine enhances aqueous solubility and hydrogen-bonding capacity due to its polar hydroxyl group . The dihydrochloride salt further improves solubility, making it suitable for pharmaceutical formulations. Stereochemical specificity (3s,5s,7s-adamantane configuration) ensures precise molecular interactions, critical for target binding .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3.2ClH/c22-6-5-20-1-3-21(4-2-20)13-18(23)14-24-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22-23H,1-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXCBVVYWRSKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that contributes to its biological activity. The presence of the piperazine ring and hydroxyethyl group enhances its solubility and interaction with biological targets.

Research indicates that compounds with adamantane structures often exhibit diverse biological activities due to their ability to interact with various molecular targets. Specifically, the adamantane moiety may enhance lipophilicity, facilitating better absorption and penetration through cellular membranes, including the blood-brain barrier .

Antimicrobial Activity

Studies have shown that derivatives of adamantane possess significant antimicrobial properties. For instance, compounds related to the structure of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol have demonstrated strong inhibitory effects against Gram-positive bacteria and limited activity against Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the aryl substituents can significantly influence antibacterial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the proliferation of certain cancer cell lines, particularly those associated with mutant p53 pathways. For example, related adamantyl compounds have displayed dose-dependent inhibition of MDA-MB-231 breast cancer cells with IC50 values ranging from 12 to 48 μM depending on structural modifications .

Study 1: Adamantyl Isothiocyanates

A study focusing on adamantyl isothiocyanates revealed their capacity to rescue mutant p53 functionality in cancer cells. The alkyl chain length connecting the adamantane structure to the active site was critical for enhancing inhibitory potency .

Study 2: Broad-Spectrum Antibacterial Activity

Research on adamantane derivatives showed promising results for broad-spectrum antibacterial activity. The modifications made to the aryl moiety were crucial in determining the spectrum of antibacterial efficacy .

Data Tables

Activity Type IC50 Values (μM) Target Reference
Anticancer (MDA-MB-231)12 - 48Mutant p53 pathways
AntibacterialVariesGram-positive bacteria

Comparison with Similar Compounds

(a) 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride ()

  • Molecular Formula : C24H38Cl2N2O2
  • Key Differences :
    • The piperazine substituent is a methyl group instead of hydroxyethyl.
    • Lacks the hydroxyethyl group, reducing polarity (logP ~4.6 inferred from ).

(b) 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride ()

  • Molecular Formula : C26H40Cl2N2O3
  • Key Differences :
    • Contains a methoxyphenyl group on piperazine and an ethoxy linker.
    • Higher lipophilicity (logP = 4.66) due to methoxy and ethoxy groups.
  • Implications : Increased membrane permeability but reduced solubility compared to the hydroxyethyl variant. The methoxy group may confer additional π-π stacking interactions .

Urea-Linked Adamantyl-Piperazine Derivatives ()

Examples include 1-Adamantan-1-yl-3-(2-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)urea (Compound 16a).

  • Structural Differences :
    • Urea (-NH-CO-NH-) replaces the propan-2-ol backbone.
    • Piperazine is connected via a propoxy linker.
  • Implications: Urea groups enhance hydrogen-bond donor/acceptor capacity, improving target binding (e.g., kinase inhibition). Propoxy linkers increase flexibility but may reduce metabolic stability compared to rigid adamantyl ethers .

Triazole-Thione Derivatives ()

Examples include 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione ().

  • Structural Differences: Triazole-thione core replaces propan-2-ol.
  • Implications :
    • Rigid triazole-thione cores improve metabolic stability but reduce solubility.
    • Fluorine atoms enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Comparative Data Table

Compound Class Example Compound Molecular Weight Key Substituents logP/logD Notable Properties
Target Compound 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride ~457.48 (inferred) Hydroxyethyl-piperazine Estimated ~3.5 High solubility, hydrogen-bonding capacity
Methyl-Piperazine Analogue 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 457.48 Methyl-piperazine ~4.6 Moderate solubility, metabolic stability
Urea-Linked Derivative 1-Adamantan-1-yl-3-(2-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)urea ~509.6 (calc.) Urea, propoxy linker ~5.0 Strong enzyme inhibition, flexible backbone
Triazole-Thione Derivative 3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-... ~498.6 (calc.) Triazole-thione, benzylidene ~3.8 Rigid core, π-π interactions

Research Findings and Implications

  • Hydroxyethyl vs. Methyl Substitutions : The hydroxyethyl group in the target compound enhances solubility (critical for oral bioavailability) compared to methyl analogues .
  • Salt Forms : Dihydrochloride salts universally improve solubility across analogues but may increase hygroscopicity .

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